Introduction: The Isoquinoline Scaffold as a Privileged Structure
Introduction: The Isoquinoline Scaffold as a Privileged Structure
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-6-methylisoquinoline
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] As a "privileged structure," it is a recurring motif in a multitude of natural alkaloids and synthetic compounds that exhibit a vast range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[2][3][4] Notable examples from nature include the analgesic morphine and the antimicrobial berberine.[1] The strategic functionalization of the isoquinoline core allows for the fine-tuning of a molecule's steric and electronic properties, making it a prime target for drug discovery and development.
This technical guide focuses on a specific, synthetically valuable derivative: 3-bromo-6-methylisoquinoline . The presence of a bromine atom at the C3 position provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the methyl group at the C6 position subtly modifies the electronic landscape of the molecule and provides a point of steric distinction. This guide will provide a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and chemical reactivity of this important building block for researchers and drug development professionals.
Part 1: Physicochemical and Spectral Properties
Detailed experimental data for 3-bromo-6-methylisoquinoline is not widely published. However, by analyzing data from structurally related compounds such as 3-bromoquinoline and 6-methylquinoline, we can establish a reliable profile.
Physical and Chemical Properties
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₀H₈BrN | [5] |
| Molecular Weight | 222.08 g/mol | [5] |
| Appearance | Expected to be an off-white to yellow solid or high-boiling liquid. | Based on 3-bromoquinoline (liquid)[6] and other solid bromo-isoquinoline derivatives. |
| Melting Point | Not experimentally determined. Likely higher than 3-bromoquinoline (13-15 °C) due to the added methyl group and increased symmetry. | [6] |
| Boiling Point | Not experimentally determined. Expected to be >260 °C at 760 mmHg. | Based on 6-methylquinoline (259-261 °C) and 3-bromoquinoline (274-276 °C).[6][7] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). | General property of similar heterocyclic compounds. |
| CAS Number | 1222368-50-4 (for 6-bromo-3-methylisoquinoline, an isomer) | [Note: A specific CAS for the 3-bromo-6-methyl isomer is not readily available in the searched literature.] |
Spectral Data Analysis
While specific spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.
1.2.1 Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a distinctive molecular ion region due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).[8]
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 221 and 223.
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Fragmentation: A significant fragment would be the loss of the bromine atom, resulting in a peak at m/z 142. Further fragmentation of the methyl-isoquinoline cation would follow.
1.2.2 ¹H NMR Spectroscopy
The proton NMR spectrum (predicted for CDCl₃) would display signals corresponding to the six protons on the heterocyclic and benzene rings, plus the methyl group protons.
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Methyl Protons (-CH₃): A singlet at approximately δ 2.5 ppm.
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Aromatic Protons (6H):
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Two singlets for the protons at C1 and C4, likely in the δ 8.0-9.0 ppm range. The C1 proton is typically downfield due to the adjacent nitrogen.
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The protons on the benzene ring (C5, C7, C8) would appear as a set of coupled signals (doublets and doublet of doublets) between δ 7.4-8.0 ppm.
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1.2.3 ¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show 10 distinct signals, corresponding to each carbon atom in the asymmetric structure.[9]
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Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
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Aromatic Carbons: Signals in the range of δ 120-155 ppm.
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C-Br Carbon: The carbon directly attached to the bromine (C3) would be shifted, typically appearing around δ 120-130 ppm.
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Quaternary Carbons: The bridgehead carbons and the carbon attached to the methyl group will also be present in the aromatic region.
Part 2: Synthesis of the Core Scaffold
A robust synthesis of the 3-bromo-6-methylisoquinoline core is essential for its utilization. While a specific published procedure is elusive, a viable pathway can be designed based on the well-established Pomeranz–Fritsch reaction . This method involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde.
Proposed Synthetic Workflow
Sources
- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. 3-Bromo-6-methylisoquinoline|BLD Pharm [bldpharm.com]
- 6. 3-Bromoquinoline | 5332-24-1 [chemicalbook.com]
- 7. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
- 8. youtube.com [youtube.com]
- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
